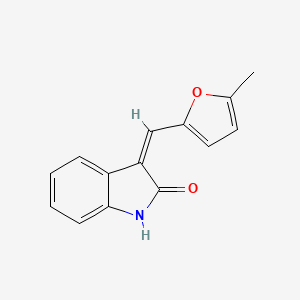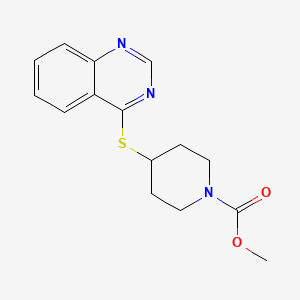
Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate is a synthetic organic compound that features a quinazoline moiety linked to a piperidine ring via a thioether bond. This compound is of interest due to its potential pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. The quinazoline scaffold is a well-known pharmacophore in medicinal chemistry, contributing to the compound’s biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate typically involves the following steps:
Formation of Quinazoline Intermediate: The quinazoline moiety can be synthesized through the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones.
Thioether Formation: The quinazoline intermediate is then reacted with a thiol derivative to form the thioether linkage.
Piperidine Carboxylate Formation: The final step involves the reaction of the thioether-linked quinazoline with methyl piperidine-1-carboxylate under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of microwave-assisted synthesis, metal-catalyzed reactions, or phase-transfer catalysis to enhance yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the quinazoline moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline or piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancer, bacterial infections, and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways, such as tyrosine kinases or G-protein-coupled receptors.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and inflammation, thereby exerting its pharmacological effects.
Comparación Con Compuestos Similares
Quinazoline Derivatives: Compounds like Erlotinib and Gefitinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Piperidine Derivatives: Compounds such as Piperidine-4-carboxylate derivatives, which have various pharmacological activities.
Uniqueness: Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate is unique due to its combined quinazoline and piperidine moieties linked via a thioether bond, which may confer distinct biological activities compared to other quinazoline or piperidine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
325145-99-1 |
|---|---|
Fórmula molecular |
C15H17N3O2S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
methyl 4-quinazolin-4-ylsulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H17N3O2S/c1-20-15(19)18-8-6-11(7-9-18)21-14-12-4-2-3-5-13(12)16-10-17-14/h2-5,10-11H,6-9H2,1H3 |
Clave InChI |
BPNSIOLKDUUSLA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CCC(CC1)SC2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
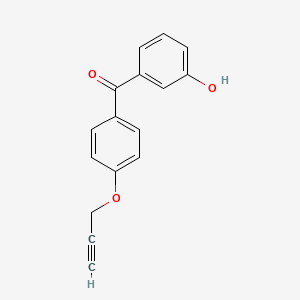
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)
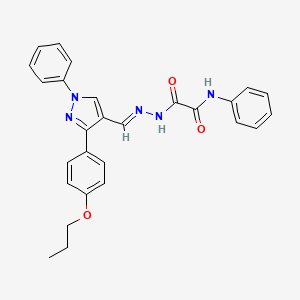
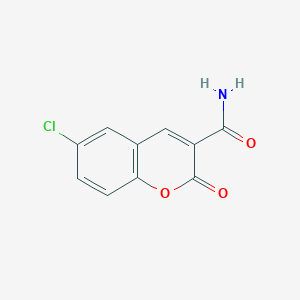

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)

![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)

